molecular formula C14H26N2O3 B13108717 Racemic-(6R',7R')-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate

Racemic-(6R',7R')-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate

Cat. No.: B13108717
M. Wt: 270.37 g/mol
InChI Key: UVNQOHDCZZUHKK-RISCZKNCSA-N
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Description

Racemic-(6R’,7R’)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique configuration, which includes a spiro junction between a lactam and an oxazolidine ring. The presence of both amino and carboxylate functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(6R’,7R’)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable amino alcohol with a lactam precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Racemic-(6R’,7R’)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Racemic-(6R’,7R’)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Racemic-(6R’,7R’)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The spirocyclic structure provides a rigid framework that enhances binding affinity and selectivity. The molecular pathways involved may include inhibition of key enzymes in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Racemic-Benzyl (6R,7R)-1-Oxa-4-Azaspiro[5.5]Undecan-7-Ylcarbamate
  • Racemic-(6S,9S)-Ethyl 3-Oxo-1-Oxa-4-Azaspiro[5.5]Undecane-9-Carboxylate

Uniqueness

Racemic-(6R’,7R’)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate is unique due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl (6S,11R)-11-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-9-18-14(10-16)7-5-4-6-11(14)15/h11H,4-10,15H2,1-3H3/t11-,14+/m1/s1

InChI Key

UVNQOHDCZZUHKK-RISCZKNCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@]2(C1)CCCC[C@H]2N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCCCC2N

Origin of Product

United States

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